molecular formula C24H24FNO3 B14887291 (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid

(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid

Cat. No.: B14887291
M. Wt: 393.4 g/mol
InChI Key: DHESVWOIJIUUPH-SSPNLRIUSA-N
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Description

(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a hepta-2,6-dienoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution.

    Construction of the Hepta-2,6-dienoic Acid Chain: This can be synthesized through a series of aldol condensations and subsequent dehydration reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.

    Reduction: The double bonds in the hepta-2,6-dienoic acid chain can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to certain proteins, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the hepta-2,6-dienoic acid chain can interact with hydrophobic regions of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-7-(3-(4-Chlorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
  • (S)-7-(3-(4-Methylphenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
  • (S)-7-(3-(4-Bromophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid

Uniqueness

The presence of the fluorophenyl group in (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit improved pharmacokinetic properties.

Properties

Molecular Formula

C24H24FNO3

Molecular Weight

393.4 g/mol

IUPAC Name

(2E,5S,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxyhepta-2,6-dienoic acid

InChI

InChI=1S/C24H24FNO3/c1-16(2)26-21-8-4-3-7-20(21)24(17-10-12-18(25)13-11-17)22(26)15-14-19(27)6-5-9-23(28)29/h3-5,7-16,19,27H,6H2,1-2H3,(H,28,29)/b9-5+,15-14+/t19-/m0/s1

InChI Key

DHESVWOIJIUUPH-SSPNLRIUSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C/C=C/C(=O)O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC=CC(=O)O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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